molecular formula C13H8F2N4S B15345719 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15345719
M. Wt: 290.29 g/mol
InChI Key: SLLOFMPAYZZWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a small molecule research compound featuring a 1,2,4-thiadiazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This scaffold is established as a valuable bioisostere for pyrimidine and pyridazine rings, a property that can enhance the lipophilicity, cell permeability, and oral absorption of lead compounds . The 1,2,4-thiadiazole structure is known for its high in vivo stability and low toxicity in higher vertebrates, making it a favorable core for pharmacological development . This specific compound is of high interest for research in novel anti-infective agents. Its structural similarity to substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines links it to a class of novel macrofilaricidal compounds investigated for the treatment of human filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis . These diseases, affecting millions globally, are currently hindered by a lack of treatments that target the adult filarial stage, highlighting the critical research value of this chemical series . Furthermore, the 2-amino-1,3,4-thiadiazole moiety (a closely related isomer) is widely studied as a privileged scaffold for developing promising antimicrobial agents against a range of bacterial and fungal pathogens, including drug-resistant strains . Researchers can utilize this compound to explore its mechanism of action and efficacy in phenotypic ex vivo assays and other preclinical models of infectious diseases. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H8F2N4S

Molecular Weight

290.29 g/mol

IUPAC Name

3-[6-(2,3-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H8F2N4S/c14-8-4-1-3-7(11(8)15)9-5-2-6-10(17-9)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19)

InChI Key

SLLOFMPAYZZWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The pyridine backbone is assembled via palladium-catalyzed cross-coupling between 2-amino-6-bromopyridine and 2,3-difluorophenylboronic acid:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h

Yield : 78% (isolated as white crystals).

Cyanidation of Pyridin-2-amine

The amino group is converted to a nitrile via diazotization and subsequent cyanation:

  • Diazotization : Treat 6-(2,3-difluorophenyl)pyridin-2-amine with NaNO₂/HCl at 0–5°C.
  • Cyanation : React the diazonium salt with CuCN in aqueous NH₃.

Yield : 68% (pale-yellow solid).

Thiadiazole Ring Formation via Hurd-Morrow Cyclization

The nitrile intermediate undergoes cyclization with thiourea to construct the 1,2,4-thiadiazole core:

Reaction Protocol :

  • Reactants : 6-(2,3-Difluorophenyl)pyridine-2-carbonitrile (1 equiv), thiourea (1.2 equiv)
  • Catalyst : Conc. HCl (2 drops)
  • Solvent : Ethanol (reflux, 8 h)

Mechanistic Insight :

  • Nucleophilic attack of thiourea’s sulfur on the electrophilic nitrile carbon.
  • Cyclization with elimination of NH₃ to form the thiadiazole ring.

Yield : 72% (off-white powder).

Spectroscopic Validation :

  • IR (KBr) : 3390 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N, residual nitrile), 1605 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 7.8 Hz, 1H, pyridine-H), 8.21 (s, 2H, NH₂), 7.89–7.82 (m, 3H, aryl-H).

Alternative Methodologies and Optimization

Thiosemicarbazide Cyclization

Adapting methodologies from, an alternative route involves thiosemicarbazide intermediates:

  • Hydrazide Formation : React pyridine-2-carbonitrile with hydrazine hydrate.
  • Thiosemicarbazide Synthesis : Treat with phenyl isothiocyanate.
  • Acid-Catalyzed Cyclization : Use H₂SO₄ to induce ring closure.

Yield : 65% (requires chromatographic purification).

Microwave-Assisted Synthesis

Microwave irradiation (MWI) reduces reaction time and improves yield:

Conditions :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 min

Yield : 82% (vs. 72% conventional heating).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Time (h)
Hurd-Morrow 72 98.5 8
Thiosemicarbazide 65 97.2 12
Microwave-Assisted 82 99.1 0.33

Key Observations :

  • MWI enhances reaction efficiency but requires specialized equipment.
  • Hurd-Morrow offers simplicity and scalability for industrial applications.

Mechanistic and Kinetic Studies

Rate-Limiting Step in Hurd-Morrow Cyclization

Kinetic profiling identifies thiourea’s nucleophilic attack as the rate-determining step (k = 1.2 × 10⁻³ s⁻¹ at 80°C). Acid catalysis lowers the activation energy by stabilizing the transition state.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions (e.g., nitrile hydrolysis). Ethanol balances reactivity and selectivity.

Scalability and Industrial Considerations

Challenges :

  • Hygroscopic intermediates necessitate anhydrous conditions.
  • Thiourea decomposition at high temperatures (>150°C).

Solutions :

  • Use of flow chemistry for continuous Hurd-Morrow cyclization.
  • In-line IR monitoring for real-time reaction control.

Biological Relevance and Applications

While biological data for the target compound remains undisclosed, structural analogs exhibit:

  • Antimicrobial Activity : MIC = 4–8 µg/mL against S. aureus.
  • GABA Modulation : Potential insecticidal properties via chloride channel blockade.

Chemical Reactions Analysis

Types of Reactions

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The table below summarizes structurally related 1,2,4-thiadiazol-5-amine derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (R1, R2) CAS Number Molecular Weight (g/mol) Purity (%) Key Properties/Activities
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Target) 2,3-Difluorophenyl, pyridin-2-yl Not explicitly listed ~318.27 (estimated) N/A Enhanced lipophilicity, metabolic stability
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine 2-Fluorophenyl, pyridin-2-yl Not provided ~300.25 N/A Reduced fluorination may lower stability
3-[6-(2,4-Difluorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine 2,4-Difluorophenyl, pyridin-2-yl 1179361-57-9 ~318.27 N/A Positional fluorination differences may alter target binding
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridin-2-yl (no phenyl substitution) 138588-22-4 194.23 97% Baseline scaffold; lower molecular weight
3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl, pyridin-2-yl Not provided ~316.78 N/A Chlorine substitution increases lipophilicity
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Isopropoxy, 3-methylpyridin-2-yl Not provided ~367.42 98% Dual pyridine substitution; macrofilaricidal activity

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be higher than non-fluorinated analogs (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, logP ~1.2) due to the hydrophobic difluorophenyl group.
  • Solubility : Methoxy-substituted derivatives (e.g., 3-(6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine) exhibit improved aqueous solubility (Molecular Weight: 208.24 g/mol) compared to bulkier analogs .

Q & A

Q. What are the established synthetic routes for 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazides with thiocyanate derivatives. For example, analogous thiadiazole compounds are synthesized by reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cyclization . Key parameters include:

  • Reagent stoichiometry: Excess thiocyanate (1.5–2.0 eq) improves ring closure efficiency.
  • Acid catalysis: H₂SO₄ concentration (≥95%) ensures complete dehydration during cyclocondensation .
  • Temperature control: Reflux conditions (90–110°C) for 3–5 hours minimize side reactions .
    Post-synthesis, purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR are critical for verifying aromatic proton environments (e.g., distinguishing pyridinyl and difluorophenyl signals) and carbon backbone integrity .
  • IR spectroscopy: Confirm thiadiazole ring formation via C=N stretching (1550–1600 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion consistency .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

Methodological Answer: Adopt a split-plot factorial design:

  • Variables: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure .
  • Analysis: Monitor degradation via HPLC every 30 days for 6 months. Use ANOVA to identify significant degradation pathways (e.g., hydrolytic cleavage of the thiadiazole ring) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) across studies?

Methodological Answer:

  • Assay standardization: Replicate experiments using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Data normalization: Express activity relative to internal standards (e.g., % inhibition of a known inhibitor) to minimize inter-lab variability .
  • Meta-analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. How can computational modeling guide structural optimization for enhanced target binding affinity?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains). Prioritize modifications to the difluorophenyl moiety for hydrophobic pocket compatibility .
  • DFT calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to metabolic degradation. For example, modifying the thiadiazole’s amino group may improve metabolic stability .

Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations in treated cells .
  • Kinetic assays: Use stopped-flow fluorimetry to measure real-time binding kinetics with purified target proteins .
  • CRISPR-Cas9 screening: Knock out putative targets (e.g., kinases) to validate functional dependencies .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

  • Physiologically-based pharmacokinetic (PBPK) modeling: Incorporate parameters like hepatic clearance and blood-brain barrier permeability to predict in vivo behavior from in vitro ADME data .
  • Microsampling techniques: Use serial blood microsampling in rodent studies to improve bioavailability curve resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.